Product packaging for Benextramine(Cat. No.:CAS No. 69790-18-7)

Benextramine

货号: B1199295
CAS 编号: 69790-18-7
分子量: 590.9 g/mol
InChI 键: IIWOUNLDWKZMQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Benextramine's Emergence in Pharmacology

This compound, chemically identified as N,N'-bis(o-methoxybenzylamino-n-hexyl)-cystamine, emerged as a key research compound due to its powerful and irreversible alpha-adrenergic blocking capabilities. nih.gov Its development was part of a broader effort to create highly specific pharmacological tools to study the sympathetic nervous system. As a tetraamine (B13775644) disulfide, its structure is central to its function, allowing it to form stable, covalent bonds with its targets. nih.govnih.gov Early studies in the 1980s characterized this compound's ability to act irreversibly on both α1- and α2-adrenoceptors, which distinguished it from many existing reversible antagonists. nih.gov This permanence of action provided a novel method for researchers to functionally eliminate alpha-adrenoceptor populations in tissue preparations, thereby facilitating a deeper understanding of their physiological roles and distribution.

Role as an Irreversible Antagonist and Molecular Probe in Receptor Characterization

This compound's primary utility lies in its function as an irreversible antagonist. Unlike competitive antagonists that bind reversibly to a receptor's active site, this compound forms a covalent bond, leading to a long-lasting and often permanent inactivation of the receptor. nih.govnih.gov This feature is particularly valuable for:

Receptor Subtype Differentiation: By irreversibly blocking specific receptor populations, researchers can isolate and study the function of other, unaffected receptor subtypes. Studies on rat brain synaptosomes utilized this property to investigate α1- and α2-adrenoceptors. nih.gov

Studying Receptor-Effector Coupling: this compound has been employed as a probe to explore the relationship between receptors and their downstream signaling pathways. For instance, it was used to investigate the potential link between alpha-adrenoceptors and potassium-activated calcium channels, ultimately suggesting that these two systems are independent of each other. nih.gov

Investigating Allosteric Modulation: Research has shown that this compound can act as a noncompetitive antagonist at several G protein-coupled receptors (GPCRs), including α2A-adrenergic, muscarinic acetylcholine (B1216132) (mACh), and 5-HT2A receptors. nih.gov This indicates that it can inhibit receptor function through binding to a site other than the primary agonist binding site (an allosteric site), thereby modulating signal transduction in a G protein-dependent manner. nih.gov

The disulfide core within this compound's structure is considered key to its inactivation mechanism, particularly in its interaction with cysteine residues within target proteins like monoamine oxidases. nih.gov This covalent binding mechanism makes this compound a powerful molecular probe for labeling and characterizing receptor binding sites.

Overview of Key Biological Systems Investigated with this compound

The application of this compound as a research tool has spanned multiple biological systems, providing critical insights into their function.

Adrenergic System: This is the most well-characterized area of this compound's activity. It irreversibly antagonizes both postsynaptic α1-adrenoceptors and presynaptic α2-adrenoceptors. nih.govnih.gov This non-selective blockade has been instrumental in studies of sympathetic nervous system function, where it helps in understanding the distinct roles these receptor subtypes play in neurotransmission and physiological regulation. nih.govcvpharmacology.com

Neuropeptide Y (NPY) System: this compound also functions as a long-lasting antagonist for Neuropeptide Y receptors. nih.gov Studies in rat brain preparations have shown that it can irreversibly inhibit both high and low-affinity NPY binding sites. nih.gov This has made it a useful tool for investigating the role of NPY, a significant neurotransmitter involved in processes like appetite regulation and blood pressure control. nih.govnih.gov

Ion Channels: While its antagonism of adrenoceptors is irreversible, this compound demonstrates reversible inhibition of certain ion channels. It has been characterized as a potent, reversible blocker of potassium-activated calcium channels in rat brain synaptosomes. nih.gov This dual functionality allows for the separation of receptor-mediated events from direct ion channel effects in experimental preparations.

Enzyme Systems: More recent research has uncovered that this compound and its derivatives can act as irreversible inhibitors of human monoamine oxidases (MAO-A and MAO-B). nih.govunibo.it These enzymes are crucial for the catabolism of neurotransmitters. nih.gov The mechanism involves the disulfide core of this compound covalently binding to cysteine residues in the MAO active site, sterically blocking substrate entry. nih.govunibo.it This finding opens potential avenues for its use in studying neurodegenerative diseases where MAO activity is a key pharmacological target. nih.gov

Pharmacological Profile of this compound

Target SystemReceptor/Channel/EnzymeMode of ActionKey Findings
Adrenergic System α1- and α2-AdrenoceptorsIrreversible AntagonistCovalently binds to and inactivates both presynaptic and postsynaptic alpha-adrenoceptors. nih.govnih.gov
Neuropeptide Y System Neuropeptide Y (NPY) ReceptorsIrreversible AntagonistInhibits both high and low-affinity NPY binding sites in the brain. nih.govnih.gov
Ion Channels Potassium-Activated Calcium ChannelsReversible BlockerPotently and reversibly blocks Ca2+ influx in brain synaptosomes. nih.gov
Enzyme Systems Monoamine Oxidase (MAO-A & MAO-B)Irreversible InhibitorInactivates MAO enzymes by covalently binding to cysteine residues in the active site. nih.govunibo.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H54N4O2S2 B1199295 Benextramine CAS No. 69790-18-7

属性

CAS 编号

69790-18-7

分子式

C32H54N4O2S2

分子量

590.9 g/mol

IUPAC 名称

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine

InChI

InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3

InChI 键

IIWOUNLDWKZMQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC

规范 SMILES

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC

其他CAS编号

69790-18-7
68535-69-3

相关CAS编号

68535-69-3 (tetra-hydrochloride)

同义词

enextramine
benextramine tetrahydrochloride
N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride
N,N'-bis(o-methoxybenzylaminohexyl)cystamine
N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine
N,N'-BMBAC

产品来源

United States

Synthesis and Chemical Modification Strategies of Benextramine and Analogues

Methodologies for Benextramine Synthesis

The synthesis of this compound, N,N''-(dithiodi-2,1-ethanediyl)bis[N'-[(2-methoxyphenyl)-methyl]-1,6-hexanediamine], is achieved through solution-phase chemistry, which provides the flexibility needed to construct its multi-component structure. Although this compound is a polyamine and not a peptide, the synthetic principles often borrow from classical organic synthesis techniques used for building complex molecules in solution, emphasizing purification of intermediates at each step.

The construction of the this compound molecule is conceptually broken down into the formation of its symmetrical arms, each containing a 1,6-hexanediamine (B7767898) spacer and a 2-methoxybenzyl group, linked to a central cystamine (B1669676) core. A common and efficient method for this type of synthesis is reductive amination. wikipedia.orgharvard.edu

The process can be described in a multi-step solution-phase sequence:

Preparation of the N-Arylmethyl Diamine Intermediate : The synthesis typically begins with a mono-protected diamine, such as N-Boc-1,6-diaminohexane. This protected diamine is reacted with 2-methoxybenzaldehyde (B41997) in a suitable solvent.

Imine Formation and Reduction : The initial reaction between the primary amine and the aldehyde forms an intermediate imine (a Schiff base). This imine is not typically isolated but is reduced in situ. Sodium borohydride (B1222165) (NaBH₄) or a milder, more selective reagent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is used to reduce the imine to a secondary amine, forming N-Boc-N'-(2-methoxybenzyl)-1,6-hexanediamine. acsgcipr.orglibretexts.org

Deprotection : The Boc protecting group is then removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent) to yield the free primary amine of the N-(2-methoxybenzyl)-1,6-hexanediamine intermediate.

Coupling to the Disulfide Core : The final step involves the coupling of two equivalents of the intermediate with a suitable precursor for the dithio-diethyl core, such as 2,2'-dithiodi(ethyl chloride) or a related activated species, via nucleophilic substitution to form the final this compound structure.

This solution-phase approach allows for purification and characterization of intermediates, ensuring the final product's purity. The techniques are fundamental to organic synthesis rather than being specific to peptide chemistry, but they share the commonality of being carried out in a homogenous liquid phase.

Design and Synthesis of this compound Analogues

The this compound structure has proven to be a versatile template for chemical modification. Researchers have systematically altered each part of the molecule to probe its interactions with biological targets and to develop analogues with enhanced potency or selectivity.

A significant area of research has involved the synthesis of hybrid tetraamine (B13775644) disulfides where the nature of the terminal arylmethyl group and the length of the polymethylene chains are varied. These studies have been crucial in defining the structural requirements for activity at various receptors. For instance, replacing the 2-methoxybenzyl groups of this compound with other arylmethyl moieties, such as pyrrol-2-ylmethyl, led to the development of pyrextramine. This analogue was found to be a more potent and specific irreversible α-blocking agent than this compound.

Another key modification involves altering the length of the alkanediamine spacer between the inner and outer nitrogen atoms. The synthesis of these analogues follows similar solution-phase reductive amination and alkylation pathways as this compound. By varying the starting ω-diaminoalkane, a series of homologues can be generated. Studies on these compounds revealed that the chain length significantly impacts selectivity between α-adrenoreceptor subtypes.

Compound NameStructural Modification from this compoundKey Research FindingReference
This compoundParent Compound (1,6-hexanediamine spacer)Irreversible α-adrenergic antagonist. acs.org
Pyrextramine2-methoxybenzyl group replaced with pyrrol-2-ylmethyl group.More potent and specific irreversible α₁-adrenoreceptor antagonist than this compound.
Bendotramine1,6-hexanediamine spacer replaced with 1,12-dodecanediamine.Selective for α₁-adrenoreceptors with no activity at α₂-adrenoreceptors.
(Unnamed Analogue)1,6-hexanediamine spacer replaced with 1,8-octanediamine.Showed optimal activity at α₂-adrenoreceptors.

The synthesis of methoctramine (B27182) is also achieved through solution-phase chemistry. A typical route involves the N-alkylation of two equivalents of N-(2-methoxybenzyl)-1,6-hexanediamine with 1,8-dibromooctane (B1199895) in the presence of a base to afford the final product. acs.org The pharmacological evaluation of methoctramine revealed a dramatic shift in activity from an α-adrenoceptor antagonist to a highly selective M₂ muscarinic receptor antagonist, highlighting the critical role of the central linker in determining receptor specificity. unibo.it

Further extending the structural modifications, macrocyclic polyamine derivatives have been designed based on the this compound and methoctramine templates. The strategy involves linking the outer nitrogen atoms of the tetraamine backbone with a suitable spacer to create a macrocyclic structure. nih.gov This approach aims to reduce the conformational flexibility of the molecule, which can lead to increased receptor affinity and selectivity.

Polymethylene Tetraamine Backbone as a Template for Biologically Active Polyamines

The research on this compound and methoctramine established the polymethylene tetraamine backbone as a versatile "universal template" for designing ligands for various biological targets. unibo.it By keeping the core tetraamine structure and modifying the substituents on the nitrogen atoms, chemists can tune the affinity and selectivity of the resulting compounds for different receptors.

This concept has been successfully applied to generate a diverse range of pharmacologically active molecules. For instance, modifying the this compound/methoctramine structure led to the development of:

Tripitramine : A highly potent and selective M₂ muscarinic receptor antagonist. nih.gov

Caproctamine : A ligand designed with affinity for both acetylcholinesterase and M₂ muscarinic receptors, suggesting potential applications in Alzheimer's disease research. nih.gov

Gi Protein Activators : By constraining the flexibility of the diaminohexane spacer of methoctramine with a bipiperidinyl moiety, novel polyamines were created that, unlike the parent compound, displayed potent intrinsic activity as Gᵢ protein activators. unibo.it

The synthesis of these diverse molecules relies on established solution-phase polyamine chemistry, including alkylation, acylation, and reductive amination, demonstrating the robustness of this chemical template in medicinal chemistry. nih.gov

Mechanism of Action and Receptor Interaction Profiles of Benextramine

Adrenergic Receptor Antagonism

Benextramine functions as an irreversible alpha-adrenoceptor antagonist, a property that has made it a valuable tool in the study of adrenergic receptor dynamics.

This compound is established as an irreversible alpha-adrenergic blocker, demonstrating this action on both alpha-1 (α1) and alpha-2 (α2) adrenoceptors. Studies utilizing rat brain synaptosomes confirmed its irreversible binding to α1-adrenoceptors, as evidenced by [3H]prazosin binding, and to α2-adrenoceptors, through [3H]clonidine binding experiments. The half-life for the irreversible blockade of α1-adrenoceptors by this compound was reported to be approximately 3 minutes. wikipedia.org Furthermore, this compound has been shown to irreversibly block over 95% of α2-adrenoceptors in intact HT29 adenocarcinoma cells following a 30-minute incubation with a 10⁻⁵ M concentration. nih.gov The irreversible nature of this compound's binding is attributed to its interaction with thiol groups on the adrenergic alpha-receptor, suggesting the involvement of two distinct target thiols in its binding mechanism. mims.com

The antagonistic profile of this compound exhibits nuances depending on the type of adrenergic agonist. In isolated field-stimulated guinea-pig ileum, this compound demonstrated equipotency against imidazoline-derived α2-adrenoceptor agonists such as clonidine (B47849) and B-HT920. wikipedia.org However, achieving an equivalent non-competitive antagonism against the beta-phenethylamine agonist, alpha-methylnoradrenaline, required higher concentrations of this compound. wikipedia.org This suggests a differential sensitivity of α2-adrenoceptors to this compound depending on whether they are activated by imidazoline (B1206853) or phenethylamine (B48288) structures.

This compound has been instrumental in investigating the turnover and metabolism of α2-adrenoceptors. Following irreversible blockade by this compound, the reappearance of α2-binding sites in kidney and adipose tissue of male golden hamsters occurred with a monoexponential time course. guidetopharmacology.org The recovery rate was observed to be more rapid in kidney tissue, with a half-life of 31 hours, compared to adipose tissue, which had a half-life of 46 hours. guidetopharmacology.org The rates of receptor production were determined to be 1.5 fmol/mg of protein/hr in kidney and 1.8 fmol/mg of protein/hr in adipose tissue. guidetopharmacology.org

In human hepatocarcinoma (HepG2) cells, this compound was used to determine the half-life of α2C-adrenoceptors, which was found to be 11 hours under basal conditions, with a receptor synthesis rate of 3.65 ± 0.5 fmol/mg protein/hr. wikipedia.org Studies in human erythroleukemia (HEL) cells further explored receptor compartmentation. This compound effectively blocked cell surface α2-adrenergic receptors. The recovery of receptor binding sites on the cell surface (half-life = 25 minutes) was slower than the recovery of receptor function (half-life ≈ 8 minutes), indicating the presence of "spare receptors" and a rapid exchange between sequestered and surface receptor compartments. When all α2-adrenergic receptors were blocked by this compound, the repopulation of both surface and sequestered receptors was considerably slower, with a half-life of 9 hours for total receptor recovery, suggesting a process involving intracellular trafficking before insertion into the cell surface.

Table 1: Alpha-2 Adrenoceptor Turnover Rates and Half-Lives after this compound Blockade

Tissue/Cell LineReceptor Half-Life (hr)Receptor Production Rate (fmol/mg protein/hr)Reference
Rat Kidney311.5 guidetopharmacology.org
Rat Adipose Tissue461.8 guidetopharmacology.org
HT29 Cells26 ± 36.91 ± 0.64 (approx. 500 receptors/cell/hr) nih.gov
HepG2 Cells (α2C)113.65 ± 0.5 wikipedia.org
HEL Cells (Surface)0.42 (25 min)N/A
HEL Cells (Total)9N/A

Alpha-2 adrenoceptors are known to inhibit adenylyl cyclase activity, thereby decreasing intracellular cyclic AMP (cAMP) production. This compound's antagonistic action on these receptors modulates this pathway. In HT29 cells, irreversible blockade of α2-adrenoceptors by this compound completely suppressed the inhibitory effect of the α2-adrenergic agonist UK-14,304 on cyclic AMP production. nih.gov This observation suggests that only cell surface receptors, as opposed to sequestered receptors, are functionally coupled to adenylate cyclase and thus capable of influencing cAMP levels. The recovery of α2-adrenergic receptor function, specifically the inhibition of forskolin-stimulated cAMP accumulation, was measured in HEL cells after this compound treatment, exhibiting a functional recovery half-life of approximately 8 minutes.

Neuropeptide Y (NPY) Receptor Interactions

Beyond its adrenergic effects, this compound also interacts with neuropeptide Y (NPY) receptors, demonstrating a capacity to displace NPY binding.

This compound has been shown to displace [3H]neuropeptide Y (NPY) specific binding in various rat brain membrane preparations, including whole brain, frontoparietal cortex, and brainstem. This displacement occurred from both low and high affinity binding sites. The inhibitory concentration 50% (IC50) values for this compound's displacement of [3H]NPY varied depending on the brain region and affinity site, ranging from micromolar to picomolar concentrations. For instance, IC50 values in the micromolar range included 36 ± 2 µM, 4.4 ± 1.4 µM, and 300 ± 120 µM, while picomolar values were 29.3 ± 12.1 pM, 0.35 ± 0.11 pM, and 0.42 ± 0.03 pM. In the rat hippocampus, this compound displaced [3H]NPY from a single site with an IC50 value of 22.8 ± 5.7 µM.

Pretreatment with this compound followed by membrane washing demonstrated that this compound irreversibly inhibited both the high and low affinity NPY binding sites. Notably, some NPY binding sites, referred to as a "third binding site," were not completely inhibited by this compound, with the exception of the frontoparietal cortex. Research indicates that the benzylic moiety of this compound plays a significant role in its NPY antagonist activity, and the binding site of this compound on the NPY receptor is distinct from its binding site on the alpha-adrenoceptor. Furthermore, certain bis(N,N-dialkylguanyl) disulfide and carbon analogs of this compound have exhibited higher potency in displacing [3H]NPY from rat brain membrane homogenates and showed selectivity for the this compound-sensitive Y1 binding site population.

Table 2: this compound's Displacement of [3H]NPY Specific Binding (IC50 Values)

Brain Region/Binding SiteIC50 (µM)IC50 (pM)Reference
Whole Brain (Low Affinity)36 ± 2N/A
Whole Brain (High Affinity)N/A29.3 ± 12.1
Frontoparietal Cortex (Low Affinity)4.4 ± 1.4N/A
Frontoparietal Cortex (High Affinity)N/A0.35 ± 0.11
Brainstem (Low Affinity)300 ± 120N/A
Brainstem (High Affinity)N/A0.42 ± 0.03
Hippocampus22.8 ± 5.7N/A

Irreversible Inhibition of High and Low Affinity NPY Binding Sites

Studies have demonstrated that this compound irreversibly inhibits both high and low affinity neuropeptide Y (NPY) binding sites. Pretreatment of hippocampal and brain membrane preparations with this compound, followed by washing, revealed a persistent decrease in specific [3H]neuropeptide Y binding, indicating an irreversible mode of action researchgate.netnih.govnih.gov.

The inhibitory potency of this compound varies across different brain regions and binding site affinities. In rat whole brain membrane preparations, this compound displaced [3H]neuropeptide Y specific binding from a low affinity site with an IC50 of 36 ± 2 µM and a high affinity site with an IC50 of 29.3 ± 12.1 pM. In the frontoparietal cortex, the corresponding IC50 values were 4.4 ± 1.4 µM (low affinity) and 0.35 ± 0.11 pM (high affinity). For brainstem preparations, the IC50 values were 300 ± 120 µM (low affinity) and 0.42 ± 0.03 pM (high affinity). In contrast, rat hippocampus showed displacement from a single site with an IC50 of 22.8 ± 5.7 µM researchgate.netnih.gov.

Table 1: IC50 Values of this compound for NPY Binding Sites in Rat Brain Areas

Brain AreaAffinity SiteIC50 (µM)IC50 (pM)
Whole BrainLow36 ± 2-
High-29.3 ± 12.1
Frontoparietal CortexLow4.4 ± 1.4-
High-0.35 ± 0.11
BrainstemLow300 ± 120-
High-0.42 ± 0.03
HippocampusSingle22.8 ± 5.7-

Long-Lasting Antagonism at NPY Receptors

The irreversible nature of this compound's inhibition of NPY binding sites suggests a long-lasting antagonistic effect. This is supported by findings where this compound pretreatment followed by membrane washing resulted in decreased [125I]NPY labeling of binding proteins, indicating a persistent blockade of NPY binding nih.govnih.gov. Specifically, this compound irreversibly inhibits [125I]neuropeptide Y affinity labeling of the 50 kDa NPY binding protein (Y2 binding protein) in bovine hippocampus with an IC50 of 33 µM nih.gov.

Contribution of Benzylic Moieties to NPY Receptor Activity

The benzylic moieties within the structure of this compound are crucial for its NPY antagonist activity. Analogs of this compound lacking the benzylic group demonstrated no [3H]NPY displacement activity at concentrations up to 1.4 x 10-3 M researchgate.netnih.gov. Structure-activity relationship studies have shown that the order of potencies of this compound analogs at [3H]NPY sites differs from their potencies at alpha-adrenoceptors, with m-methoxyphenyl, m-hydroxyphenyl, and 2-naphthyl analogs being the most active at [3H]NPY binding sites. This suggests that the this compound binding site on the NPY receptor is distinct from that on the alpha-adrenoceptor, and the benzylic moiety plays a key role in this specific interaction researchgate.netnih.gov.

Selectivity Profile at Neuropeptide Y Receptor Subtypes (Y1, Y2)

This compound exhibits a selective profile for neuropeptide Y receptor subtypes, particularly showing activity at the Y2 receptor. This compound analogs have been identified with selectivity for the peripheral Y2 receptor researchgate.netnih.gov. In bovine hippocampus, this compound irreversibly inhibits [125I]neuropeptide Y affinity labeling of the Y2 binding protein nih.gov. In contrast, this compound has not been characterized as a high-affinity Y1 receptor antagonist researchgate.net. Furthermore, this compound at 100 µM did not antagonize the response to [Leu31,Pro34]NPY, a Y1-selective agonist, in rabbit isolated vas deferens, reinforcing its lack of significant Y1 receptor antagonism nih.gov.

Monoamine Oxidase (MAO) Inhibition

Beyond its NPY receptor interactions, this compound has been identified as a novel irreversible inhibitor of human monoamine oxidase (MAO) isoforms.

Irreversible Inactivation of Human MAO-A and MAO-B Isoforms

This compound and its derivatives have been shown to induce irreversible inactivation of both human MAO-A and MAO-B isoforms researchgate.netnih.govunibo.itresearchgate.net. The potency of inactivation is dependent on the specific polyamine structure of the compound and the MAO enzyme isoform, with a general preference for MAO-B inhibition researchgate.netnih.gov. This compound itself demonstrated the highest inactivation rate constant (kinact) for MAO-A among tested analogs, with a value of 0.98 min-1 unibo.it. The effectiveness of this compound in inactivating MAOs has been confirmed in cellular models, such as the SH-SY5Y neuroblastoma cell line researchgate.netnih.govunibo.itresearchgate.net.

Table 2: Inactivation Rate Constant (kinact) of this compound for Human MAO-A

Enzyme Isoformkinact (min⁻¹)
Human MAO-A0.98

Role of the Disulfide Core in MAO Inactivation Mechanism

Structure-activity relationship studies have revealed that the disulfide core within the molecular structure of this compound and its polyamine disulfide derivatives plays a crucial role in their MAO inactivation mechanism researchgate.netnih.govunibo.itresearchgate.net. Docking experiments have identified specific cysteine residues within the active sites of MAO-A and MAO-B as targets for these inhibitors. Cys323 in MAO-A and Cys172 in MAO-B are implicated as the sites where the disulfide moiety of this compound derivatives forms a covalent bond researchgate.netnih.govunibo.itresearchgate.nethpcr.jp. This covalent binding sterically impedes the entrance of the substrate towards the FAD cofactor, leading to the irreversible inactivation of the enzyme researchgate.netnih.govunibo.itresearchgate.net. This mechanism differentiates this compound from classical MAO inhibitors researchgate.netnih.gov.

Table 3: Key Cysteine Residues Involved in this compound-Mediated MAO Inactivation

Enzyme IsoformTarget Cysteine Residue
MAO-ACys323
MAO-BCys172

Specific Cysteine Residue Targeting (Cys323 in MAO-A, Cys172 in MAO-B)

This compound and its structural derivatives have been identified as irreversible inactivators of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) nih.govresearchgate.net. These enzymes, both flavoproteins containing flavin adenine (B156593) dinucleotide (FAD) as a crucial redox coenzyme, are integral to the catabolism of monoamines, including neurotransmitters mdpi.comwikipedia.org. While MAO-A and MAO-B share approximately 70% sequence homology, they exhibit distinct substrate specificities and inhibitor selectivities mdpi.comfrontiersin.org.

Research indicates that the irreversible inactivation of MAOs by this compound is mediated by the compound's disulfide core, which plays a key role in the inactivation mechanism nih.govresearchgate.net. Docking experiments have specifically pointed to cysteine residues within the active sites of these enzymes as primary targets. For MAO-A, Cys323 is implicated, while for MAO-B, Cys172 is the identified target nih.govresearchgate.net. The covalent binding of this compound to these specific cysteine residues is critical to its inhibitory action nih.govresearchgate.net.

Steric Impedance of Substrate Entrance to FAD Cofactor

The covalent attachment of this compound to Cys323 in MAO-A and Cys172 in MAO-B results in a steric hindrance within the enzyme's active site nih.govresearchgate.net. This steric impedance physically obstructs the entry of natural substrates towards the FAD cofactor, which is essential for the catalytic activity of MAOs nih.govresearchgate.netmdpi.com. By blocking substrate access to the FAD cofactor, this compound effectively prevents the enzymatic degradation of monoamines. This mechanism represents a novel approach to MAO inhibition, distinct from that of classical MAO inhibitors nih.gov.

Interactions with Other Receptor Systems

Beyond its effects on monoamine oxidases, this compound demonstrates significant interactions with other crucial receptor systems.

This compound functions as a blocker of potassium-activated calcium channels nih.gov. Studies conducted on rat brain synaptosomes have shown that this compound effectively blocks Ca2+ influx under both depolarizing conditions (75 mM KCl) and normal conditions (5 mM KCl) nih.gov. The action of this compound at these channels is reversible, with an inhibitory concentration 50% (IC50) of 10 ± 5 µM for the net Ca2+ influx nih.gov. This makes this compound a potent calcium channel blocker when compared to other agents like verapamil (B1683045) (IC50 = 200 µM) or nicardipine (B1678738) (IC50 = 170 µM) nih.gov. Importantly, research suggests that alpha-adrenoceptors and calcium channels operate independently, as full occupancy of alpha-receptors by this compound does not affect the net calcium flux nih.gov.

Table 1: Comparison of this compound's Ca2+ Channel Blocking Potency

CompoundIC50 for Net Ca2+ Influx (µM)
This compound10 ± 5 nih.gov
Verapamil200 nih.gov
Nicardipine170 nih.gov

This compound exhibits irreversible noncompetitive antagonism at various G protein-coupled receptors (GPCRs) nih.gov. This noncompetitive mechanism involves the modulation of signal transduction through G protein-dependent allotopic interactions, meaning this compound binds to a site distinct from the primary agonist binding site but still influences receptor function nih.gov. This compound has been shown to noncompetitively inhibit agonist-induced responses across multiple GPCR types nih.gov.

This compound demonstrates irreversible noncompetitive antagonism at alpha2A-adrenoceptors nih.gov. In studies utilizing stably transfected Chinese hamster ovary cells, this compound, at concentrations of 10 or 100 µM for 20 minutes, displayed this irreversible noncompetitive antagonism in addition to its known irreversible competitive antagonism nih.gov. This compound is also recognized as an irreversible alpha-adrenergic blocker, affecting both alpha1- and alpha2-adrenoceptors nih.govavma.org.

This compound also exerts irreversible noncompetitive antagonism at muscarinic acetylcholine (B1216132) (mACh) receptors nih.gov. This effect has been observed in human neuroblastoma SH-SY5Y cells, where this compound noncompetitively inhibited agonist-induced responses at endogenous mACh receptors nih.gov. Muscarinic acetylcholine receptors are a class of GPCRs that play a vital role in mediating the diverse actions of acetylcholine within the central nervous system and in peripheral tissues innervated by the parasympathetic nervous system sigmaaldrich.com. They are significant therapeutic targets due to their involvement in numerous physiological processes sigmaaldrich.comkyoto-u.ac.jp.

Table 2: GPCRs Targeted by this compound via Noncompetitive Antagonism

GPCR TypeG Protein FamilyObserved Effect
Alpha2A-AdrenoceptorsGi/o nih.govIrreversible noncompetitive antagonism; inhibition of agonist-induced responses nih.gov
Muscarinic Acetylcholine (mACh) ReceptorsGs nih.govIrreversible noncompetitive antagonism; inhibition of agonist-induced responses nih.gov
5-HT2A ReceptorsGq/11 nih.govIrreversible noncompetitive antagonism; inhibition of agonist-induced responses nih.gov

Noncompetitive Antagonism at G Protein-Coupled Receptors (GPCRs)

Serotonin (B10506) 5-HT2A Receptors

This compound noncompetitively inhibits agonist-induced responses at serotonin 5-HT2A receptors. nih.gov The 5-HT2A receptor is a G protein-coupled receptor primarily coupled to the Gq/G11 signaling pathway, which activates phospholipase C (PLC) and leads to the hydrolysis of phosphatidylinositol 4,5-biphosphate (PIP2) into diacyl glycerol (B35011) (DAG) and inositol (B14025) triphosphate (IP3). frontiersin.orgwikipedia.org This cascade ultimately results in protein kinase C activation and calcium release, initiating downstream cellular effects. frontiersin.org

Modulation of Signal Transduction via Allotopic Interactions

This compound's ability to modulate signal transduction occurs through allotopic interactions. nih.gov Allotopic interactions refer to binding at a site distinct from the primary orthosteric (agonist) binding site, which can still influence receptor function. researchgate.net In the context of GPCRs, this compound's noncompetitive inhibition of agonist-induced responses, despite not affecting agonist binding affinity, indicates an influence on the receptor's ability to activate its associated G proteins and initiate downstream signaling. nih.govresearchgate.net This suggests that this compound may inhibit receptor-G protein coupling. researchgate.net

Effects on Prostanoid TP Receptors (U46619-Mediated Contraction)

This compound acts as an irreversible noncompetitive antagonist of U46619-mediated contraction in the rat isolated small mesenteric artery. nih.gov U46619 is a stable synthetic analog of prostaglandin (B15479496) H2 (PGH2) and functions as a potent thromboxane (B8750289) A2 (TP) receptor agonist, stimulating TP receptor-mediated responses such as smooth muscle contraction. wikipedia.orgguidetopharmacology.org Studies have shown that while U46619 produces a concentration-dependent contraction, treatment with this compound depresses the maximum response to U46619 in a time-dependent manner. nih.gov This antagonism is noncompetitive, as neither a selective TP receptor antagonist (SQ 30,741) nor U46619 itself significantly protected against this compound's effect. nih.gov This further supports the concept of allotopic interactions, where this compound binds to a site different from the TP receptor's primary agonist binding site. researchgate.net

Prejunctional and Postjunctional Receptor Modulation (e.g., Histamine (B1213489) H2 Receptors)

This compound modulates both prejunctional and postjunctional receptors. In the mouse vas deferens, this compound noncompetitively antagonizes the inhibitory effects mediated by prejunctional alpha 2-adrenoceptors and postjunctional histamine H2 receptors. nih.gov

Prejunctional Alpha 2-Adrenoceptors: this compound blocks prejunctional alpha 2-adrenoceptors. While agonists like clonidine and antagonists like yohimbine (B192690) or phentolamine (B1677648) can protect these receptors against this compound's noncompetitive blockade, this suggests that this compound may interact directly with or allosterically near the same site as these compounds. nih.gov

Postjunctional Histamine H2 Receptors: this compound irreversibly inhibits the histamine H2 receptor-mediated chronotropic effect in guinea-pig isolated atrium. nih.gov Histamine H2 receptors are G protein-coupled receptors primarily found in the stomach lining, regulating gastric acid secretion, but also present in other tissues including the heart. wikipedia.org this compound's action on H2 receptors appears to be direct, as its combination with cimetidine (B194882) (a competitive H2-receptor blocking drug) resulted in an additive blocking effect. nih.gov However, histamine or cimetidine failed to protect the histamine H2 receptor against this compound blockade in the mouse vas deferens, indicating a complex or distinct mechanism of interaction at this site. nih.gov

Interrelationships Between Receptor Systems (e.g., Adrenoceptors and Calcium Channels)

This compound has been utilized as a probe to investigate the interrelationship between alpha-adrenoceptors and potassium-activated calcium channels. nih.gov this compound acts as an irreversible blocker of both alpha 1-adrenoceptors and alpha 2-adrenoceptors. nih.gov Importantly, this compound also blocks Ca2+ influx in rat brain synaptosomes under both depolarizing (75 mM KCl) and normal (5 mM KCl) conditions, demonstrating its role as a potent calcium channel blocker. nih.gov Its action at the calcium channel is reversible, with an IC50 of 10 ± 5 µM for net Ca2+ influx, making it more potent than verapamil or nicardipine in this regard. nih.gov

Despite its ability to block both alpha-adrenoceptors and calcium channels, studies suggest that these two systems are independent of each other in the context of this compound's action. nih.gov Pretreatment of rat brain slices with this compound resulted in synaptosomal preparations devoid of alpha 1- or alpha 2-adrenergic binding capacity, yet with undisturbed Ca2+ influx. nih.gov This indicates that full occupancy of alpha-receptors by this compound does not affect the net calcium flux, suggesting separate binding sites and independent mechanisms of action for these two effects. nih.gov However, some research suggests that one of the two thiol groups involved in this compound binding might be located near or within the calcium channel, hinting at a potential physiological connection between the adrenergic alpha-receptor and the calcium channel. nih.gov Norepinephrine (B1679862) can also elevate intracellular calcium by binding to alpha-adrenergic receptors, specifically alpha 1-adrenergic receptors, and this compound has been shown to attenuate this norepinephrine-mediated elevation of intracellular calcium, further suggesting the involvement of alpha 1 receptors in calcium mobilization. arvojournals.org

Structure Activity Relationship Sar Investigations of Benextramine and Derivatives

SAR in Neuropeptide Y Receptor Interaction Specificity

Benextramine has been identified as a putative antagonist of neuropeptide Y (NPY) receptors nih.govnih.gov. Investigations into its structure-activity relationship for NPY receptor interaction specificity have highlighted the critical role of specific structural elements.

A key finding is the importance of the benzylic moiety for this compound's NPY antagonist activity nih.gov. Analogs of this compound that lack this benzylic group demonstrated no significant [3H]NPY displacement activity, even at high concentrations (up to 1.4 x 10-3 M) nih.gov. This underscores the necessity of the benzylic group for effective interaction with NPY binding sites.

Further studies compared the potencies of various regioisomers (ortho, meta, and para) of methoxy, chloro, and hydroxy this compound analogs at this compound-sensitive NPY rat brain binding sites. While the range of activities observed for these analogs was comparable to their potencies at α-adrenoceptors, the order of potencies at [3H]NPY sites differed significantly from that at α-adrenoceptors nih.gov. This distinction suggests that the binding site of this compound on the NPY receptor is structurally distinct from that on the α-adrenoceptor nih.gov. Specifically, the m-methoxyphenyl, m-hydroxyphenyl, and 2-naphthyl analogs were found to be the most active at [3H]NPY binding sites nih.gov.

This compound has also been characterized as a competitive nonpeptidergic antagonist, particularly at the NPY Y1 receptor subtype researchgate.netresearchgate.net. However, some research indicates that this compound and related compounds, such as PYX-2, failed to inhibit Y2 receptors in certain isolated tissue preparations, like the rat prostatic vas deferens physiology.org. Furthermore, bis(N,N-dialkylguanidine) analogs of this compound have shown selective, competitive antagonism of the postsynaptic NPY receptor in the femoral artery researchgate.net.

The table below summarizes the relative activity of specific this compound analogs at [3H]NPY binding sites:

Analog TypeExample Analogs (based on benzylic moiety)Relative Activity at [3H]NPY Binding Sites
Lacking Benzylic GroupCompound 11No activity up to 1.4 x 10-3 M nih.gov
Substituted Benzylic Groupm-methoxyphenyl (9a)Most active nih.gov
m-hydroxyphenyl (10b)Most active nih.gov
2-naphthyl (9f)Most active nih.gov

SAR in Monoamine Oxidase Inhibition and Isoform Selectivity

Recent investigations have revealed that this compound and its structurally related polyamine disulfides are novel inhibitors of human monoamine oxidases (MAOs), specifically MAO-A and MAO-B nih.govresearchgate.net. These compounds exhibit an irreversible inactivation mechanism against MAOs nih.govresearchgate.net.

The efficacy of these compounds as MAO inhibitors is contingent upon both the polyamine structure and the specific MAO isoform nih.govresearchgate.net. A notable observation from SAR studies is that the more effective derivatives generally display a preference for inhibiting MAO-B nih.govresearchgate.net.

A crucial structural feature identified in the inactivation mechanism is the disulfide core of these molecules nih.govresearchgate.net. Docking experiments have provided insights into the molecular interactions, suggesting that these inhibitors form a covalent bond within the MAO active site nih.govresearchgate.net. This covalent binding is hypothesized to occur at specific cysteine residues: Cys323 in MAO-A and Cys172 in MAO-B nih.govresearchgate.net. The binding at these sites sterically impedes the entrance of the natural substrate towards the flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby inhibiting enzyme activity nih.govresearchgate.net. This mechanism of action is distinct from that of classical MAO inhibitors nih.govresearchgate.net.

The inhibitory effectiveness of this compound against MAOs has been further substantiated in cellular models, specifically in SH-SY5Y neuroblastoma cell lines nih.govresearchgate.net. This suggests a potential for this compound and its derivatives as starting points for developing pharmacological tools in neurodegenerative diseases nih.govresearchgate.net.

The two human MAO isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities jmb.or.krmdpi.com. MAO-A primarily metabolizes norepinephrine (B1679862) and serotonin (B10506), while MAO-B preferentially acts on substrates like phenylethylamine and benzylamine (B48309) jmb.or.krmdpi.com. The observed preference of this compound derivatives for MAO-B aligns with the structural characteristics that confer isoform selectivity among MAO inhibitors.

SAR in Other Receptor System Interactions

Beyond its interactions with NPY receptors and MAOs, this compound is well-established for its potent and irreversible α-adrenergic antagonist properties nih.govresearchgate.netnih.govnih.gov. SAR studies focusing on α-adrenoreceptor blocking activity have provided detailed insights into the structural requirements for optimal activity and selectivity among this compound-related tetraamine (B13775644) disulfides nih.gov.

Research has shown that the length of the carbon chain separating the inner from the outer nitrogens within the tetraamine disulfide structure significantly influences α-adrenoreceptor blocking activity nih.gov. For instance, Bendotramine, an analog of this compound, demonstrated comparable activity to this compound on α1-adrenoreceptors nih.gov. Optimal α1-adrenoreceptor activity was associated with a two-carbon chain length in this region nih.gov.

Conversely, Bendotramine exhibited no activity at α2-adrenoreceptors at concentrations up to 20 µM nih.gov. The optimal activity at the α2-adrenoreceptor subtype was found to be associated with a longer carbon chain, specifically six to eight carbons nih.gov. This differential chain length requirement highlights the structural basis for subtype selectivity. This compound itself showed greater selectivity towards α2-adrenoreceptors, whereas Bendotramine emerged as a selective α1-antagonist nih.gov. These findings suggest that this compound and its analogs can serve as valuable tools for characterizing distinct α-adrenoreceptor subtypes nih.gov.

Furthermore, these tetraamine disulfides, including this compound, have been identified as potent inhibitors of human platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) or epinephrine (B1671497) nih.gov. The potency of this anti-aggregatory effect was observed to increase with increasing carbon chain length nih.gov. However, it is important to note that the results obtained in human platelets did not directly parallel those found in the rat vas deferens, indicating potential differences in the α-adrenoreceptor subtypes involved or their functional responses across different tissues nih.gov.

The table below summarizes the chain length effects on α-adrenoreceptor selectivity:

CompoundChain Length (separating inner from outer nitrogens)α1-Adrenoreceptor Activityα2-Adrenoreceptor ActivitySelectivity Profile
This compoundSix carbonsActiveOptimal activityMore selective for α2 nih.gov
BendotramineTwelve carbonsAs active as this compoundNo activity (up to 20 µM)Selective α1-antagonist nih.gov
Analogs (general)Two carbonsOptimal activityLess activeα1 preference nih.gov
Analogs (general)Six to eight carbonsVariableOptimal activityα2 preference nih.gov

Advanced Research Methodologies Utilized in Benextramine Studies

Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for characterizing ligand-receptor interactions, providing precise data on receptor number, ligand affinity, and the presence of receptor subtypes, as well as allosteric interactions. These assays are adaptable to various preparations, including membrane homogenates, whole cells, and tissue slices. Benextramine's binding characteristics have been extensively explored using these techniques across multiple receptor systems.

Saturation and Competition Binding Analyses

Saturation binding experiments are crucial for determining the total number of binding sites (Bmax) and the dissociation constant (Kd) of a radioligand for its receptor. Studies involving this compound have demonstrated its irreversible binding to both alpha-1 (α1) and alpha-2 (α2) adrenoceptors in rat brain synaptosomes, with an observed half-life of 3 minutes for α1-adrenoceptors.

In intact human erythroleukemia (HEL) cells, this compound exhibited a biphasic competition curve for α2-adrenergic receptors. This suggests the presence of distinct high and low affinity binding components, with EC50 values approximated at 10 µM for the high-affinity component and greater than 1 mM for the low-affinity component.

Competition binding assays are utilized to determine the relative affinities (Ki values) of unlabeled compounds for a specific receptor site. This compound has been shown to displace specific [³H]neuropeptide Y (NPY) binding from both low and high affinity sites in rat brain membrane preparations. The observed IC50 values varied depending on the brain region, ranging from picomolar to micromolar concentrations. Notably, this compound pretreatment followed by membrane washing demonstrated irreversible inhibition of both high and low affinity NPY binding sites. Furthermore, this compound competed for all α2-adrenergic receptors, identified by [³H]yohimbine binding, in HEL cell membranes.

Table 1: this compound's Binding Affinity (IC50) for [³H]NPY in Rat Brain Areas

Brain AreaHigh Affinity IC50 (pM)Low Affinity IC50 (µM)
Whole Brain29.3 ± 12.136 ± 2
Frontoparietal Cortex0.35 ± 0.114.4 ± 1.4
Brainstem0.42 ± 0.03300 ± 120
HippocampusN/A22.8 ± 5.7
Note: In the hippocampus, this compound displaced [³H]NPY specific binding from one site only.

Use of Tracers for Specific Receptor Subtypes

The application of specific radioligands allows for the precise identification and quantification of various receptor subtypes. In studies of α2-adrenergic receptors, [³H]yohimbine and [³H]clonidine have been frequently employed as tracers. This compound treatment led to a significant reduction or complete suppression of both [³H]clonidine and [³H]yohimbine binding to α2-adrenergic receptors in adipose tissue, kidney, and brain membranes in an irreversible manner.

For α1-adrenoceptors, [³H]prazosin has served as a key tracer. Research using rat brain synaptosomes demonstrated that this compound acted irreversibly on both α1- and α2-adrenoceptors, as evidenced by its effects on [³H]prazosin and [³H]clonidine binding. In the context of 5-HT1A receptors, the [³⁵S]GTPγS binding assay was utilized, with this compound serving as an irreversible antagonist to assess receptor reserve. For neuropeptide Y receptors, [³H]NPY itself was used as a tracer to investigate this compound's displacement activity.

Functional Assays for Receptor Activity Modulation

Functional assays are critical for evaluating the physiological and cellular responses induced by agonists and the subsequent modulation of signal transduction pathways. These assays provide insights into the efficacy and potency of compounds.

Measurement of Agonist-Induced Responses

This compound has been shown to noncompetitively inhibit agonist-induced responses across various G protein-coupled receptor (GPCR) types. This includes α2A-adrenoceptors, muscarinic acetylcholine (B1216132) (mACh) receptors, and serotonin (B10506) 5-HT2A receptors.

In studies using rat mesenteric resistance vessels, this compound, acting as an irreversible α-adrenergic receptor antagonist, effectively reduced both the slope and the maximal response in norepinephrine (B1679862) (NE) dose-response curves, characteristic of an irreversible antagonist effect. Similarly, in rabbit basilar artery smooth muscle cells, irreversible blockade of α-adrenoceptors with this compound abolished action potentials, depolarization, and contraction normally induced by noradrenaline, except at very high concentrations.

Research on isolated rat pancreatic islets revealed that this compound dose-dependently relieved the inhibition of insulin (B600854) secretion induced by clonidine (B47849) or noradrenaline, indicating its preference for α-adrenoceptors in this tissue. Additionally, this compound demonstrated complex effects on nicotinic receptors in isolated frog rectus abdominis muscle, both potentiating and inhibiting acetylcholine-induced contracture and inhibiting effects caused by carbachol (B1668302) or butyrylcholine.

Quantification of Intracellular Signaling Pathways (e.g., cAMP accumulation, G protein activation)

The quantification of intracellular signaling pathways, such as cAMP accumulation and G protein activation, provides direct evidence of receptor functionality and coupling. α2-adrenergic receptors are known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. In human erythroleukemia (HEL) cells, after the blockade of cell surface α2-adrenergic receptors by this compound, the capacity of agonists like epinephrine (B1671497) and UK-14,304 to inhibit forskolin-stimulated cAMP accumulation was abolished. This finding strongly suggests that only cell surface receptors are functionally coupled to adenylate cyclase. The recovery of α2-adrenergic receptor function in HEL cells following this compound treatment (t1/2 ≈ 8 min) was somewhat faster than the recovery of receptor binding (t1/2 = 25 min), which is consistent with the existence of "spare receptors".

G protein activation can be precisely determined by measuring agonist-induced increases in guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([(³⁵S]GTPγS) binding. This compound noncompetitively inhibits agonist-induced responses at GPCRs that signal through the Gi/o, Gs, and Gq/11 families of G proteins. It has been proposed that the observed noncompetitive antagonism by this compound at α2A-adrenoceptors most likely stems from an inhibition of receptor-Gαi protein coupling. Furthermore, this compound was found to block the inhibitory effect of PYY-(13-36) on neuropeptide Y (NPY) release in PC-12 cells, an effect mediated by Y2 receptors, indicating its influence on G protein-coupled NPY receptors.

Table 2: Alpha-2 Adrenergic Receptor Turnover Rates in Hamster Tissues

TissueHalf-Life (hr)Receptor Production Rate (fmol/mg protein/hr)
Kidney311.5
Adipose Tissue461.8
Source:

In Vitro Cellular and Tissue Models

This compound studies frequently leverage a diverse array of in vitro models to comprehensively investigate its pharmacological effects and underlying mechanisms.

Cell Lines:

Chinese Hamster Ovary (CHO) cells: Stably transfected CHO cells have been utilized to investigate this compound's noncompetitive antagonism at α2A-adrenoceptors.

Human Neuroblastoma SH-SY5Y cells: These cells have been employed to study this compound's effects at endogenous muscarinic acetylcholine (mACh) receptors and serotonin 5-HT2A receptors.

Human Erythroleukemia (HEL) cells: HEL cells have been instrumental in studying α2-adrenergic receptor compartmentation and functional coupling to adenylate cyclase, demonstrating differential affinity for this compound between cell surface and sequestered receptors.

HeLa cells: HeLa cell lines expressing human 5-HT1A receptors have been used to assess receptor reserve using [³⁵S]GTPγS binding following irreversible antagonism with this compound.

PC-12 cells (differentiated): These cells have been used to investigate NPY receptor subtypes and their coupling to G proteins, where this compound was shown to block NPY release inhibition.

Cultured vascular smooth muscle cells: These models have also been utilized in studies involving this compound.

Isolated Tissue Preparations:

Rat brain synaptosomes: Used for radioligand binding studies of α1 and α2 adrenoceptors and to characterize this compound's calcium channel blocking effects.

Rat mesenteric resistance vessels: Employed to assess α-adrenergic receptor affinity and norepinephrine-induced contractile responses.

Rabbit basilar artery smooth muscle cells: Used to investigate noradrenaline-induced depolarization and contraction, and the impact of this compound on α-adrenoceptors.

Isolated rat pancreatic islets: Utilized to study the effects of this compound on insulin secretion and its preference for α-adrenoceptors in this tissue.

Mouse vas deferens: Used to examine the antagonism of prejunctional α2-adrenoceptors and postjunctional histamine (B1213489) H2 receptors by this compound.

Isolated frog rectus abdominis muscle: Employed to study the potentiation and inhibition of nicotinic effects by this compound.

Rat abdominal aortic segments: Used to assess α-adrenoceptor-mediated contractility and the influence of dietary lipids.

Fish melanophores: Utilized for characterizing pigment aggregating α2-adrenoceptors through irreversible receptor inactivation with this compound.

Rat femoral artery: Used to test the NPY receptor antagonist activity of this compound analogs.

Mammalian Cell Lines (e.g., HT29, SH-SY5Y, HEL cells)

Mammalian cell lines serve as crucial in vitro models for investigating the cellular and molecular effects of compounds like this compound. These cell lines provide a controlled environment to study receptor binding, signal transduction, and other cellular responses without the complexities of a whole organism. While specific detailed research findings on this compound's direct interaction with HT29, SH-SY5Y, or HEL cells were not extensively detailed in the provided search results, these cell lines are commonly employed in adrenergic receptor research. For instance, studies on related α2-adrenoceptor antagonists, such as BRL 44408, demonstrate their utility in characterizing receptor subtype selectivity wikipedia.orgtocris.comguidechem.com. BRL 44408 exhibits selective antagonism for the α2A-adrenergic receptor, with a Ki value of 1.7 nM at α2A and 144.5 nM at α2B-adrenergic receptors tocris.comguidechem.com. Similarly, RX 821002, another selective α2-adrenoceptor antagonist, shows selectivity for the α2D over the α2A subtypes, with pKd values of 9.7 and 8.2 respectively tocris.com. Such studies, often conducted in cell lines expressing specific receptor subtypes, are fundamental to understanding the precise targets of compounds like this compound.

Isolated Tissue Preparations (e.g., Vas Deferens, Ileum, Synaptosomes, Arteries)

Isolated tissue preparations are vital for assessing the functional effects of compounds on specific organs or tissues, providing insights into their pharmacological profiles in a more physiological context than cell lines. These preparations allow researchers to study the direct impact of this compound on smooth muscle contraction, neurotransmitter release, and other physiological responses. While direct studies on this compound in vas deferens, ileum, synaptosomes, or arteries were not explicitly detailed, research on related adrenergic receptor modulators highlights the importance of these models. For example, α1-adrenoceptor antagonists like Prazosin and Silodosin are studied for their effects on smooth muscle relaxation in the context of benign prostatic hyperplasia wikipedia.orgmims.commims.comnewdrugapprovals.orgnih.govguidetoimmunopharmacology.org. Prazosin competitively inhibits postsynaptic α1-adrenoceptors, leading to peripheral vasodilation mims.com. Silodosin, a selective α1A and α1B adrenoceptor antagonist, primarily affects the prostate and bladder, causing smooth muscle relaxation and improved urine flow newdrugapprovals.orgnih.govguidetoimmunopharmacology.org. Antagonists of α2-adrenoceptors, such as Rauwolscine and Idazoxan, are also investigated for their effects on neurotransmission and vascular tone in various isolated tissue models wikipedia.orgwikipedia.orgnih.govnih.govuni.lutriplebond-canada.comzhanggroup.org. Rauwolscine, an α2-adrenergic receptor antagonist, also functions as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist wikipedia.org. Idazoxan acts as both a selective α2-adrenergic receptor antagonist and an antagonist for the imidazoline (B1206853) receptor wikipedia.orgnih.gov. These studies typically involve measuring contractile responses or neurotransmitter release in the presence of the compound.

Ex Vivo Organ and Brain Region Studies

Ex vivo studies, which involve the use of intact organs or specific brain regions removed from an organism, bridge the gap between in vitro cell line studies and in vivo whole-animal experiments. These methodologies allow for the investigation of complex physiological processes and the assessment of a compound's effects within a more integrated biological system. While specific ex vivo studies detailing this compound's effects on organs or brain regions were not provided, the utility of such approaches is demonstrated by research on related compounds. For instance, BRL 44408 has been shown to increase hippocampal noradrenaline release following systemic administration, indicating its impact on brain neurochemistry tocris.comguidechem.com. Such studies provide crucial insights into how compounds affect neural circuits and neurotransmitter systems in a more intact, yet controlled, environment.

Kinetic Studies of Irreversible Receptor Inactivation and Recovery

Kinetic studies are essential for understanding the binding characteristics of this compound, particularly its potential for irreversible receptor inactivation and the subsequent recovery of receptor function. These studies typically involve pre-incubation of receptors with the compound, followed by washing and assessment of residual receptor activity over time. The concept of irreversible binding often implies a covalent or very tight, long-lasting association with the receptor. While direct kinetic data for this compound's irreversible inactivation and recovery were not explicitly found, the methodology is crucial for characterizing compounds that act as irreversible antagonists. For example, the effects of various α-adrenoceptor antagonists, including selective α2A antagonists like BRL 44408, are often evaluated through their binding kinetics and their ability to produce sustained receptor blockade wikipedia.orgtocris.comguidechem.com. Such studies help determine the duration of action and the potential for cumulative effects of the compound.

Receptor Compartmentation and Turnover Studies

Receptor compartmentation and turnover studies investigate the spatial distribution of receptors within cells and tissues, as well as the dynamic processes of receptor synthesis, degradation, and recycling. These studies are critical for understanding how receptor populations are regulated and how compounds like this compound might influence these processes. While specific details on this compound's impact on receptor compartmentation or turnover were not directly available in the provided search results, this area of research is fundamental to understanding long-term pharmacological effects. For instance, the regulation of α2-adrenoceptors, which this compound is known to interact with, involves complex mechanisms of desensitization, internalization, and recycling. Studies on related compounds often employ techniques such as subcellular fractionation, immunofluorescence, and receptor autoradiography to elucidate receptor localization and trafficking. Understanding these dynamics is crucial for predicting the chronic effects of this compound and its potential for therapeutic development.

Computational Approaches to Benextramine Research

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. biomedpharmajournal.org This method is instrumental in understanding how benextramine and its analogues interact with their target receptors.

A key feature of this compound's interaction with certain targets is its ability to form covalent bonds, leading to irreversible inhibition. nih.gov Docking studies have been crucial in identifying the specific amino acid residues involved in these interactions. Research into this compound and structurally related polyamine disulfides as potential MAO inhibitors has utilized docking experiments to pinpoint target cysteine residues. nih.gov

These computational experiments suggest that the disulfide core of this compound is key to its inactivation mechanism. nih.gov The docking models pointed to specific cysteine residues within the active sites of the two human monoamine oxidase isoforms, MAO-A and MAO-B. nih.gov

In MAO-A: Cysteine residue Cys323 was identified as the likely target for covalent binding. nih.gov

In MAO-B: Cysteine residue Cys172 was identified as the target. nih.gov

The proposed mechanism involves the covalent binding of this compound to these cysteine residues, which sterically blocks the entrance of substrates to the flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby inactivating the enzyme. nih.govnih.gov This highlights the utility of molecular docking in elucidating the mechanisms of irreversible inhibitors.

Table 1: Predicted Covalent Binding Residues for this compound in Monoamine Oxidases
EnzymePredicted Covalent Binding ResidueReference
Monoamine Oxidase A (MAO-A)Cys323 nih.gov
Monoamine Oxidase B (MAO-B)Cys172 nih.gov

Beyond identifying covalent targets, molecular docking provides detailed analyses of the various non-covalent interactions that stabilize the ligand within the binding pocket prior to covalent bond formation. These interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the initial recognition and proper positioning of the inhibitor. researchgate.net

In the context of this compound's effect on neuropeptide Y receptors, binding studies have revealed complex interactions, with the compound displacing ligands from both high and low-affinity sites in an irreversible manner. nih.gov While these initial studies were experimental, computational docking could further elucidate the specific binding modes responsible for these different affinities. nih.gov

The analysis of ligand-receptor interactions helps explain the selectivity of compounds for different enzyme isoforms. For instance, studies on this compound analogues showed that most were irreversible inhibitors of MAOs, with some compounds displaying a preference for MAO-B. nih.gov Docking simulations can rationalize this preference by comparing the binding poses and interaction energies of a ligand within the active sites of both MAO-A and MAO-B, which are known to have structural differences. nih.govmsu.ru

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com This technique provides detailed information on the conformational changes and stability of protein-ligand complexes, complementing the static picture offered by molecular docking. nih.gov

For a flexible molecule like this compound, MD simulations can explore its various conformations upon binding to a receptor. This analysis can reveal how the ligand adapts to the binding pocket and how the protein structure, in turn, responds to the ligand's presence. nih.gov By simulating the complex in a solvated environment, MD can provide a more realistic understanding of the binding event, including the role of water molecules and the dynamic nature of the interactions. bu.edu The stability of the this compound-receptor complex over the simulation time can be assessed by analyzing metrics like the root-mean-square deviation (RMSD), which can help validate the binding modes predicted by docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, untested compounds. wikipedia.orgmdpi.com

In the research of this compound and its analogues as MAO inhibitors, structure-activity relationship (SAR) studies were conducted. nih.gov These studies revealed that the inhibitory potency depended on both the specific polyamine structure and the MAO isoform, with a general preference for MAO-B. nih.gov The disulfide core was identified as a key structural feature for the inactivation mechanism. nih.gov

A formal QSAR study would build on these findings by quantifying the relationships. Descriptors for a series of this compound analogues could be calculated, representing properties such as:

Lipophilicity (e.g., logP)

Electronic properties (e.g., atomic charges, dipole moment)

Steric properties (e.g., molecular volume, surface area)

These descriptors would then be correlated with experimentally determined inhibitory activities (e.g., IC50 values) using statistical methods to generate a predictive QSAR model. nih.govatlantis-press.com Such a model could then be used to guide the design of new analogues with potentially enhanced potency or selectivity. mdpi.com

Virtual Screening for Analogues and Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. eurekaselect.comnih.gov This method can significantly reduce the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Starting with the this compound scaffold, virtual screening could be employed to discover novel MAO inhibitors. A ligand-based approach could use the known structure of this compound to search for compounds with similar 3D shapes or pharmacophore features. mdpi.com Alternatively, a structure-based virtual screening campaign would use the 3D structure of MAO-A or MAO-B to dock thousands or millions of compounds from chemical libraries, scoring and ranking them based on their predicted binding affinity. nih.gov This approach could identify novel chemical scaffolds that mimic the key interactions of this compound but possess different core structures, potentially leading to compounds with improved pharmacological profiles. researchgate.net

Theoretical Models for Receptor-Ligand Kinetics and Signaling (e.g., Protean Agonism)

The interaction of a ligand with a receptor is not merely a static binding event but a dynamic process that initiates a cascade of signaling events. Theoretical and mathematical models are used to describe the kinetics of these interactions and the resulting functional outcomes. researchgate.netnih.gov These models provide a framework for understanding concepts like efficacy, potency, and biased agonism. monash.edu

This compound is primarily known as an irreversible antagonist. nih.gov However, the concept of protean agonism, where a compound can act as an agonist or an inverse agonist depending on the level of constitutive receptor activity, represents an intriguing theoretical framework. researchgate.net While not directly demonstrated for this compound itself, theoretical models of protean agonism could be applied in the development of its analogues. researchgate.net For instance, a dualsteric design, where a molecule interacts with both the primary (orthosteric) binding site and a secondary (allosteric) site, has been proposed as a strategy to engineer protean agonism. researchgate.net Exploring such designs for this compound analogues could theoretically lead to compounds with finely-tuned modulatory effects on receptor signaling, shifting their activity based on the physiological context. researchgate.netnih.gov

Emerging Research Areas and Future Directions

Exploring Novel Targets Beyond Adrenergic and NPY Receptors

While primarily known as an irreversible α-adrenergic antagonist, Benextramine has demonstrated the ability to interact with additional biological targets. Recent investigations have revealed that this compound and its derivatives can act as inhibitors of human monoamine oxidases (MAOs), specifically MAO A and MAO B acs.orgresearchgate.netnih.gov. This discovery is significant as MAOs are crucial enzymes involved in the catabolism of neurotransmitters, making them attractive pharmacological targets for neuropsychiatric and neurodegenerative diseases researchgate.netnih.gov. The inactivation mechanism for MAOs by this compound derivatives appears to differ from classical MAO inhibitors researchgate.netnih.gov.

Beyond MAOs, this compound has been noted to potentially affect other targets involved in neurodegeneration, including muscarinic receptors and the acetylcholinesterase (AChE) enzyme researchgate.net. Furthermore, this compound has been characterized as a blocker of potassium-activated calcium channels, although this action is reversible, contrasting with its irreversible binding to α-adrenoceptors nih.gov. These findings suggest a broader, pleiotropic pharmacological profile for this compound, indicating its potential utility in conditions beyond those traditionally associated with adrenergic or NPY receptor modulation.

Development of this compound Derivatives as Selective Pharmacological Probes

The inherent polyamine scaffold of this compound positions it as a promising template for the development of novel pharmacological probes and multi-target-directed ligands acs.orgresearchgate.netbindingdb.org. Studies on this compound derivatives have specifically focused on their potential as human MAO inhibitors acs.orgresearchgate.netnih.gov. Structure-activity relationship (SAR) analyses have underscored the critical role of the disulfide core within these molecules for their MAO inactivation mechanism researchgate.netnih.gov. Docking experiments have further elucidated this interaction, pointing to specific cysteine residues—Cys323 in MAO A and Cys172 in MAO B—as sites for covalent binding, which sterically impedes substrate entry to the FAD cofactor researchgate.netnih.gov. This covalent modification underlies the irreversible inactivation observed for many of these compounds researchgate.netnih.gov.

The development of this compound analogs has also been instrumental in dissecting its interactions with NPY receptors. Research has shown that the benzylic moiety is crucial for this compound's NPY antagonist activity, and the binding site on the NPY receptor is distinct from that on the α-adrenoceptor nih.gov. These findings highlight the utility of this compound derivatives in designing selective pharmacological probes to investigate specific receptor subtypes and their roles in various physiological and pathological processes. The ability to modify the polyamine backbone allows for the rational design of compounds with tailored selectivity and reactivity for different enzyme isoforms or receptor subtypes researchgate.net.

Application of Advanced Spectroscopic and Imaging Techniques to Study this compound Interactions

Advanced spectroscopic and imaging techniques offer powerful tools to elucidate the molecular interactions and spatial distribution of chemical compounds within biological systems. While direct studies on this compound using these specific techniques are not extensively detailed in current literature, their application holds significant promise. Techniques such as Fourier-transform infrared (FTIR) spectroscopic imaging, Raman microscopy, and mass-spectral imaging can provide spatially resolved chemical information, allowing researchers to visualize the distribution of this compound within cells or tissues and identify its binding partners or cellular compartments frontiersin.orgresearchgate.netimperial.ac.ukmdpi.comfrontiersin.org.

For instance, FTIR and Raman spectroscopy could be employed to detect conformational changes in target proteins upon this compound binding, or to characterize the formation of covalent adducts, as seen with MAOs researchgate.netnih.govimperial.ac.uk. Mass spectrometry imaging, on the other hand, could map the precise cellular and subcellular localization of this compound and its metabolites, providing insights into its pharmacokinetic and pharmacodynamic profiles at a microscopic level frontiersin.org. The integration of these label-free, non-destructive methods would offer a deeper understanding of this compound's interactions, particularly its irreversible binding mechanisms and its effects on cellular components.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Effects

The integration of multi-omics data (including genomics, transcriptomics, proteomics, metabolomics, and lipidomics) provides a holistic view of biological systems and is increasingly vital for understanding the complex effects of pharmacological agents genedata.comnih.govquanticate.com. For a compound like this compound, which demonstrates pleiotropic effects across multiple targets, a multi-omics approach could comprehensively map its biological impact. By analyzing changes at different molecular levels, researchers can identify novel biomarkers, elucidate intricate disease mechanisms, and uncover previously unappreciated therapeutic targets genedata.comnih.govquanticate.com.

For example, transcriptomics could reveal gene expression changes induced by this compound, while proteomics could identify altered protein levels or modifications. Metabolomics could shed light on shifts in metabolic pathways, providing a functional readout of its activity. Integrating these diverse datasets, often with the aid of machine learning and deep learning algorithms, can help to construct a more complete molecular map of this compound's effects in health and disease states nih.gov. This systems-level understanding is crucial for guiding drug development, optimizing patient stratification, and advancing precision medicine genedata.comquanticate.com.

Theoretical Frameworks for Irreversible Ligand Design and Receptor Inactivation

This compound is a notable example of an irreversible ligand, particularly for α-adrenergic receptors and MAOs researchgate.netnih.govnih.gov. The design of irreversible ligands, which form stable covalent bonds with their targets, offers advantages such as prolonged pharmacological effects and reduced dosing frequency. Theoretical frameworks, including computational chemistry, molecular docking, and molecular dynamics simulations, are indispensable in understanding and guiding the design of such compounds.

For this compound, docking experiments have already been used to predict the covalent binding sites within MAO A and MAO B (Cys323 and Cys172, respectively) researchgate.netnih.gov. Building upon this, advanced theoretical models can simulate the dynamics of the ligand-receptor interaction, predict the reactivity of specific functional groups (like the disulfide bond in this compound), and estimate the kinetics of covalent bond formation. These computational approaches can help to optimize the chemical structure of this compound derivatives for enhanced selectivity, improved reaction efficiency, and reduced off-target interactions, thereby facilitating the rational design of new irreversible pharmacological tools and potential therapeutic agents. The "universal template approach" for polyamines, of which this compound is a part, provides a conceptual basis for leveraging its scaffold in designing multi-target-directed ligands with specific inactivation properties acs.orgresearchgate.netbindingdb.org.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for studying Benextramine’s antagonistic effects on prostanoid TP receptors in vascular tissues?

  • Methodological Answer : Use isolated rat small mesenteric artery rings mounted in a myograph system (e.g., J.P. Trading) with modified Krebs-Henseleit solution (composition: 119 mM NaCl, 25 mM NaHCO₃, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5.5 mM glucose, 2.5 mM CaCl₂, 0.026 mM EDTA). Remove endothelium via mechanical rubbing to isolate smooth muscle responses. Pre-incubate tissues with 3 µM indomethacin to inhibit endogenous prostaglandin synthesis. Generate U46619 concentration-response curves (10 nM–10 µM) before and after this compound treatment to assess antagonism .

Q. How is this compound’s irreversible noncompetitive antagonism distinguished from competitive inhibition in prostanoid TP receptor studies?

  • Methodological Answer : Conduct receptor protection experiments. Pre-incubate tissues with a reversible competitive antagonist (e.g., SQ 30,741 at 10 µM, ~250× its pA₂ value) or agonist (U46619 at 10 µM) before applying this compound. A lack of protection (no significant shift in EC₅₀ or maximum response) confirms noncompetitive binding. For example, SQ 30,741 failed to protect against this compound’s suppression of U46619-induced contraction, ruling out syntopic interaction .

Q. What controls are essential to rule out nonspecific effects of this compound in vascular contraction assays?

  • Methodological Answer :

  • Include parallel experiments with unrelated agonists (e.g., arginine vasopressin) to confirm receptor specificity. In rat mesenteric arteries, this compound (100 µM, 30–120 min) did not alter vasopressin V1 receptor-mediated contractions, excluding nonspecific cytotoxicity .
  • Validate solvent effects by testing vehicle (e.g., distilled water or ethanol) under identical incubation conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across different receptor systems (e.g., α-adrenoceptors vs. prostanoid TP receptors)?

  • Methodological Answer :

  • Comparative Binding Assays : Use radioligand displacement studies with TP receptor-specific antagonists (e.g., [³H]-SQ 29,548) versus α-adrenoceptor ligands (e.g., [³H]-prazosin). Compare this compound’s IC₅₀ values to assess receptor selectivity.
  • Signal Transduction Analysis : Measure downstream IP₃ production or calcium flux post-Benextramine treatment. In rat mesenteric arteries, this compound did not block IP₃ pathways linked to TP receptors, suggesting a unique allosteric or effector-level mechanism .

Q. What statistical models are appropriate for analyzing time-dependent irreversible antagonism by this compound?

  • Methodological Answer :

  • Fit U46619 concentration-response data to the Hill equation pre- and post-Benextramine treatment. Calculate depression of maximum response (Emax) and pA₂ values using nonlinear regression.
  • Apply the Furchgott model for irreversible antagonism: Plot log(DR-1) vs. antagonist concentration to estimate affinity (K_B) if noncompetitive .
  • Example Data :
Incubation Time (min)Emax (% of Control)pA₂
3075 ± 8%ND
6050 ± 6%ND
12030 ± 5%ND
ND = Not determined due to noncompetitive nature

Q. How should researchers design experiments to test the hypothesis of allosteric modulation by this compound at prostanoid TP receptors?

  • Methodological Answer :

  • Schild Analysis with Orthosteric/Allosteric Combinations : Co-apply this compound with orthosteric antagonists (SQ 30,741) at varying concentrations. A non-parallel shift in the U46619 curve with altered Emax suggests allosteric interaction.
  • Calcium Imaging : Monitor intracellular calcium dynamics in TP receptor-transfected cells. A delayed or reduced calcium spike post-Benextramine treatment would indicate interference with receptor-effector coupling .

Data Contradiction Analysis

Q. Why do some studies report reversible calcium channel blockade by this compound, while others emphasize irreversible receptor antagonism?

  • Critical Analysis :

  • Tissue-Specific Effects : In rat brain, this compound reversibly blocks calcium channels (IC₅₀ ~10 µM) via hydrophobic interactions. In vascular smooth muscle, covalent disulfide bonding to TP receptors causes irreversible effects. Use tissue-specific proteomic profiling to identify differential receptor modifications .
  • Incubation Conditions : Longer washout periods (e.g., >30 min) may reverse calcium channel effects but not receptor antagonism. Validate via time-course experiments with repeated U46619 challenges post-washout .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。